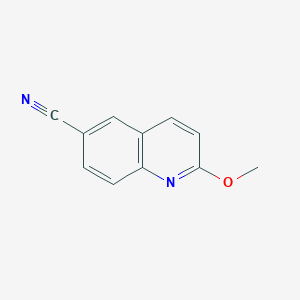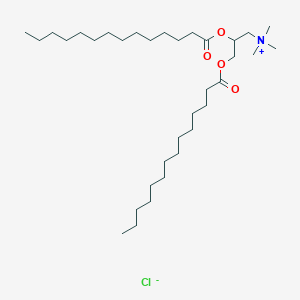
16:0 DAP
Overview
Description
1,2-Dipalmitoyl-3-dimethylammonium-propane is an ionizable cationic lipid that has been used in the generation of liposomes for the delivery of miRNA . This compound is known for its ability to form liposomes that can encapsulate and deliver genetic material into cells, making it a valuable tool in the field of drug delivery and gene therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction typically involves the use of chloroform as a solvent and requires careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of 1,2-Dipalmitoyl-3-dimethylammonium-propane involves large-scale esterification processes, often utilizing automated systems to maintain consistent reaction conditions . The compound is then purified through a series of filtration and crystallization steps to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dipalmitoyl-3-dimethylammonium-propane primarily undergoes esterification and transesterification reactions . It can also participate in substitution reactions where the dimethylamino group is replaced by other functional groups .
Common Reagents and Conditions: Common reagents used in the reactions involving 1,2-Dipalmitoyl-3-dimethylammonium-propane include chloroform, hexadecanoic acid, and 1,2-ethanediol . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product is obtained .
Major Products Formed: The major products formed from the reactions of 1,2-Dipalmitoyl-3-dimethylammonium-propane include various ester derivatives and substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
1,2-Dipalmitoyl-3-dimethylammonium-propane has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, this compound is used as a reagent for the synthesis of other cationic lipids and as a component in the preparation of liposomes .
Biology: In biological research, 1,2-Dipalmitoyl-3-dimethylammonium-propane is used to study the delivery of miRNA and other genetic materials into cells . It has been shown to increase axonogenesis in mouse trigeminal ganglion neurons when used in liposomes .
Medicine: In medicine, this compound is being explored for its potential in gene therapy and drug delivery . Liposomes containing 1,2-Dipalmitoyl-3-dimethylammonium-propane have been used to deliver therapeutic miRNA to target cells .
Industry: In industrial applications, 1,2-Dipalmitoyl-3-dimethylammonium-propane is used in the production of liposomal formulations for various purposes, including cosmetics and pharmaceuticals .
Mechanism of Action
1,2-Dipalmitoyl-3-dimethylammonium-propane exerts its effects by forming liposomes that can encapsulate and deliver genetic material into cells . The compound’s cationic nature allows it to interact with the negatively charged cell membrane, facilitating the uptake of the liposome and its contents . Once inside the cell, the liposome releases its cargo, allowing the genetic material to exert its effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 1,2-Dipalmitoyl-3-dimethylammonium-propane include 1,2-dipalmitoyl-3-trimethylammonium-propane chloride and other cationic lipids used in liposome formation .
Uniqueness: What sets 1,2-Dipalmitoyl-3-dimethylammonium-propane apart from other similar compounds is its ability to form stable liposomes that can efficiently encapsulate and deliver genetic material into cells . This makes it a valuable tool in the fields of gene therapy and drug delivery .
Properties
IUPAC Name |
[3-(dimethylamino)-2-hexadecanoyloxypropyl] hexadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H73NO4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36(39)41-34-35(33-38(3)4)42-37(40)32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h35H,5-34H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRIWCIIGVAXHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CN(C)C)OC(=O)CCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H73NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[[2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-3,8,9-trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B3044015.png)
![Diethyl[(2-iodophenyl)methyl]amine](/img/structure/B3044016.png)








